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Abstract
Tosedostat (formerly known as CHR-2797) is an orally bioavailable small molecule inhibitor of

the M1 family of aminopeptidases. Developed by Chroma Therapeutics, it has shown

significant anti-tumor activity in preclinical and clinical studies, particularly in hematological

malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)

[1]. This technical guide provides an in-depth overview of the discovery, chemical synthesis,

and mechanism of action of Tosedostat, intended for professionals in the field of drug

discovery and development.

Discovery and Development
Tosedostat was discovered and developed by Chroma Therapeutics, a UK-based

biotechnology company[1]. The development of Tosedostat arose from research into

metalloenzyme inhibitors with anti-proliferative effects. Early investigations revealed that

inhibiting certain aminopeptidases could lead to amino acid deprivation in cancer cells, thereby

hindering their growth and survival[2][3]. This led to the identification of CHR-2797 as a potent

and selective inhibitor of M1 aminopeptidases.

Key researchers involved in the early development and characterization of Tosedostat at

Chroma Therapeutics include David Krige, Lindsey A. Needham, and their colleagues, who

published seminal work on its mechanism of action[2][3]. The compound has progressed
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through several phases of clinical trials to evaluate its safety and efficacy, both as a

monotherapy and in combination with other anticancer agents[4].

Chemical Synthesis Pathway
The chemical synthesis of Tosedostat, or cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-

(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, involves a multi-step

process. The following pathway is a representative synthesis based on principles of peptide

coupling and hydroxamic acid formation.

A Proposed Retrosynthetic Analysis and Forward Synthesis:

The synthesis of Tosedostat can be conceptually broken down into the formation of the

dipeptide-like core, followed by esterification and hydroxamic acid formation.

Starting Materials:

(S)-Phenylglycine

(R)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid (Boc-D-Leucine)

Cyclopentanol

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Synthesis of the Dipeptide-Ester Intermediate:

Esterification of (S)-Phenylglycine: (S)-Phenylglycine is first protected at the amino group

(e.g., with a Boc group) and then esterified with cyclopentanol using a standard coupling

agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-

dimethylaminopyridine (DMAP). The Boc protecting group is then removed under acidic

conditions (e.g., trifluoroacetic acid) to yield cyclopentyl (S)-2-amino-2-phenylacetate.

Peptide Coupling: The resulting amino ester is then coupled with Boc-D-Leucine using a

peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium

hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base

like diisopropylethylamine (DIPEA). This reaction forms the dipeptide-ester intermediate,
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cyclopentyl (S)-2-[((R)-2-(tert-butoxycarbonylamino)-4-methylpentanoyl)amino]-2-

phenylacetate.

Formation of the Hydroxamic Acid:

Deprotection and Activation: The Boc protecting group on the leucine residue is removed.

The resulting free carboxylic acid is then activated, for example, by conversion to an acyl

chloride or using a coupling agent.

Hydroxamic Acid Formation: The activated carboxylic acid is reacted with a protected

hydroxylamine, such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.

Final Deprotection: The protecting group on the hydroxylamine (e.g., THP) is removed under

mild acidic conditions to yield the final product, Tosedostat.

Mechanism of Action
Tosedostat is a prodrug that is readily absorbed and converted intracellularly to its active

metabolite, CHR-79888, a carboxylic acid that is less membrane-permeable and thus

accumulates within the cell[2][5][6]. CHR-79888 is a potent inhibitor of several M1 family

aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4

(LTA4) hydrolase[5][6].

These aminopeptidases play a crucial role in the final stages of intracellular protein

degradation, recycling amino acids for new protein synthesis. By inhibiting these enzymes,

Tosedostat disrupts this process, leading to a depletion of the intracellular amino acid pool.

This amino acid deprivation is particularly detrimental to rapidly proliferating cancer cells, which

have a high demand for protein synthesis. The resulting cellular stress triggers apoptosis

(programmed cell death)[2][3].
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Quantitative Data
The inhibitory activity of Tosedostat and its active metabolite, CHR-79888, has been quantified

against various aminopeptidases. Additionally, its anti-proliferative effects have been measured

in a range of cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Tosedostat and CHR-79888 against Aminopeptidases

Aminopeptidase
Tosedostat (CHR-2797)
IC50 (nM)

CHR-79888 IC50 (nM)

Leucine Aminopeptidase (LAP) 100 Not Reported

Puromycin-Sensitive

Aminopeptidase (PuSA)
150 850

Aminopeptidase N (AP-N) 220 Not Reported

LTA4 Hydrolase >10,000 8

Aminopeptidase B >1,000 Not Reported

PILSAP >5,000 Not Reported

MetAP2 >30,000 Not Reported

Data compiled from multiple sources[7].

Table 2: Anti-proliferative Activity (IC50) of Tosedostat in Cancer Cell Lines
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Cell Line Cancer Type
Tosedostat (CHR-2797)
IC50 (nM)

U-937 Histiocytic Lymphoma 10

HL-60 Acute Promyelocytic Leukemia 30

KG-1 Acute Myelogenous Leukemia 15

GDM-1
Acute Myelomonocytic

Leukemia
15

HuT 78 Cutaneous T-cell Lymphoma >10,000

Jurkat E6-1 Acute T-cell Leukemia >10,000

Data compiled from multiple sources[7].

Experimental Protocols
Aminopeptidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Tosedostat against specific

aminopeptidases.

Materials:

Recombinant human aminopeptidases (e.g., LAP, PuSA)

Substrates:

For LAP: Leucyl-glycyl-glycine (LGG)

For PuSA: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

Tosedostat (CHR-2797)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Detection reagent for LGG assay: o-phthaldialdehyde (OPA)
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96-well microplates

Plate reader (fluorescence or absorbance)

Procedure for LAP Inhibition Assay:

Prepare serial dilutions of Tosedostat in the assay buffer.

In a 96-well plate, add the diluted Tosedostat, the LAP enzyme solution, and the LGG

substrate solution.

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

Stop the reaction by adding the OPA reagent.

Measure the fluorescence at an excitation wavelength of 355 nm and an emission

wavelength of 460 nm.

Calculate the percentage of inhibition relative to a control without the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Procedure for PuSA Inhibition Assay:

Prepare serial dilutions of Tosedostat in the assay buffer.

In a 96-well plate, add the diluted Tosedostat, the PuSA enzyme solution, and the Ala-AMC

substrate solution.

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

Stop the reaction (e.g., by adding acetic acid).

Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) at an excitation

wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

Calculate the percentage of inhibition and the IC50 value as described for the LAP assay.
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Cell Proliferation Assay ([³H]Thymidine Incorporation)
Objective: To determine the anti-proliferative effect of Tosedostat on cancer cell lines.

Materials:

Cancer cell lines (e.g., HL-60, U-937)

Cell culture medium and supplements

Tosedostat (CHR-2797)

[³H]Thymidine

Trichloroacetic acid (TCA)

Scintillation fluid

96-well cell culture plates

Cell harvester

Scintillation counter

Procedure:

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of Tosedostat and incubate for a specified period (e.g., 72

hours).

During the last few hours of incubation (e.g., 4-18 hours), add [³H]thymidine to each well.

Harvest the cells onto a filter mat using a cell harvester. The DNA, containing the

incorporated [³H]thymidine, will be trapped on the filter.

Wash the filter mat to remove unincorporated [³H]thymidine.

Precipitate the DNA on the filter with cold TCA.
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Dry the filter mat and place it in a scintillation vial with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of proliferation inhibition relative to an untreated control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

drug concentration.
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Conclusion
Tosedostat is a promising anti-cancer agent with a novel mechanism of action that targets

amino acid metabolism in tumor cells. Its discovery and development have provided valuable

insights into the role of aminopeptidases in cancer biology. The chemical synthesis of

Tosedostat is achievable through established organic chemistry methodologies. The

quantitative data on its inhibitory and anti-proliferative activities, along with detailed

experimental protocols, provide a solid foundation for further research and development in this

area. This technical guide serves as a comprehensive resource for scientists and researchers

working on the next generation of cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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